Gramine

Vascular Pharmacology Serotonin Receptor Modulation Cardiovascular Research

Gramine (also referred to as donaxine) is a naturally occurring indole alkaloid, chemically identified as 1-(1H-indol-3-yl)-N,N-dimethylmethanamine, with the molecular formula C11H14N2 and a molar mass of 174.24 g/mol. It is isolated from giant reed (Arundo donax) and various cereal species, particularly barley (Hordeum vulgare).

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 87-52-5
Cat. No. B1672134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGramine
CAS87-52-5
SynonymsDonaxine;  Gramine;  NSC 16892;  NSC-16892;  NSC16892.
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCN(C)CC1=CNC2=CC=CC=C21
InChIInChI=1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3
InChIKeyOCDGBSUVYYVKQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gramine (CAS 87-52-5): Scientific Procurement and Core Identity


Gramine (also referred to as donaxine) is a naturally occurring indole alkaloid, chemically identified as 1-(1H-indol-3-yl)-N,N-dimethylmethanamine, with the molecular formula C11H14N2 and a molar mass of 174.24 g/mol [1]. It is isolated from giant reed (Arundo donax) and various cereal species, particularly barley (Hordeum vulgare) [2]. The compound is characterized by a melting point of 138–139 °C [3]. Its core pharmacophore, the 3-(dimethylaminomethyl)indole structure, underpins its multi-faceted biological activity, most notably as an active adiponectin receptor (AdipoR) agonist, with IC50 values of 3.2 µM and 4.2 µM for the AdipoR2 and AdipoR1 subtypes, respectively [2][4]. This specific combination of a simple indole core with a dimethylamino side chain establishes Gramine as a critical scaffold in both medicinal chemistry and agricultural research.

The Critical Flaw of Analog Substitution for Gramine


The practice of substituting Gramine with structurally similar indole alkaloids, such as tryptamine or N,N-dimethyltryptamine (DMT), or other 5-HT receptor modulators like ketanserin, carries a high risk of experimental failure and misinterpretation due to critical differences in target engagement and functional outcomes. While DMT is a potent 5-HT2A receptor agonist (Ki = 127 nM) with pronounced psychoactive effects, Gramine functions as a 5-HT2A antagonist (Ki = 587 nM) and lacks significant behavioral activity in animal models [1][2][3]. Similarly, while ketanserin shares antagonistic properties at the 5-HT2A receptor, it exhibits a vastly superior binding affinity (Ki ≈ 2.5 nM), making it an inappropriate substitute for studies requiring a weaker, more subtle modulation of this pathway or for applications where Gramine's unique polypharmacology, such as its dual role as an AdipoR agonist, is essential [1][4]. Consequently, generic replacement based on superficial structural similarity is not scientifically valid, as the quantitative differences in potency, selectivity, and functional activity are substantial and can fundamentally alter an assay's outcome or a derivative's properties.

Quantitative Differentiation of Gramine vs. Key Analogs and Comparators


5-HT2A Receptor Antagonism: Gramine vs. Ketanserin and DMT

Gramine acts as a competitive antagonist at the 5-hydroxytryptamine 2A (5-HT2A) receptor, a key target in vascular and neuropsychiatric research. Its potency is moderate compared to the high-affinity reference antagonist, ketanserin, and it is functionally distinct from the agonist activity of DMT. In binding studies, Gramine displays a Ki of 587 nM for the 5-HT2A receptor [1]. Functionally, in precontracted rat arterial rings, Gramine induced concentration-dependent vasorelaxation, mirroring the effect of ketanserin [2]. This profile starkly contrasts with DMT, a classical psychedelic tryptamine, which acts as a 5-HT2A agonist with a Ki of 127 nM [3].

Vascular Pharmacology Serotonin Receptor Modulation Cardiovascular Research

Phytotoxicity in Agricultural Models: Gramine vs. Other Indole Alkaloids

Gramine demonstrates superior phytotoxic activity compared to other common indole alkaloids found in cereals. In a standardized bioassay using the microalga Chlorella vulgaris, Gramine was identified as the most toxic compound among a panel of cereal indole alkaloids, surpassing tryptamine, 5-methoxy-tryptamine, and 5-methoxy-N,N-dimethyltryptamine [1][2]. This high toxicity is consistent with its proposed defensive role in barley.

Allelopathy Herbicide Discovery Plant Physiology

Adiponectin Receptor Agonism: A Unique Polypharmacological Feature

Gramine is a well-characterized agonist of the adiponectin receptor (AdipoR), a property not commonly shared by its close structural analogs like tryptamine or DMT. It activates both AdipoR1 and AdipoR2 with defined potency [1]. This activity is a key differentiator from other simple indole alkaloids, which typically lack this metabolic receptor engagement. Adiponectin receptor agonism is a validated target for metabolic syndrome, type 2 diabetes, and cardiovascular disease [2].

Metabolic Disease Endocrinology GPCR Pharmacology

Synthetic Yield and Efficiency: Optimized vs. Traditional Methods

The synthesis of Gramine from indole, formaldehyde, and dimethylamine can be optimized to achieve high yields, which is critical for cost-effective procurement and scale-up. A comparative study of two common synthetic methods demonstrated that Lewis acid catalysis (using ZnCl2) is superior to the traditional Mannich method [1]. The Lewis acid-catalyzed route achieved a 93.1% yield, representing a 4.6 percentage point increase over the 88.5% yield obtained via the Mannich method [1].

Organic Synthesis Process Chemistry Medicinal Chemistry

Behavioral Pharmacology: Absence of Psychedelic Effects vs. DMT

Despite its close structural analogy to the psychedelic drug N,N-dimethyltryptamine (DMT), Gramine does not produce significant psychedelic-like behavioral effects in animal models [1]. This is a crucial functional distinction. This lack of activity is further supported by studies on its 5-methoxy analog (5-MeO-gramine), which also failed to substitute for the hallucinogen DOM in rodent drug discrimination tests [2]. This evidence confirms that the 3-(dimethylaminomethyl)indole scaffold of Gramine, with its shorter side chain, is not sufficient to activate the behavioral pathways associated with 5-HT2A agonism, a hallmark of classic psychedelics.

Neuropharmacology Drug Discrimination Behavioral Neuroscience

High-Impact Application Scenarios for Gramine Driven by Quantitative Evidence


Cardiovascular Research: Probing 5-HT2A Receptor Function with a Weak Antagonist

Gramine is ideally suited for ex vivo vascular studies where the goal is to investigate the role of 5-HT2A receptors without complete blockade. Its moderate affinity (Ki = 587 nM) and functional antagonism in arterial rings [1] allow researchers to observe concentration-dependent vasorelaxation, offering a more nuanced tool than the high-potency antagonist ketanserin (Ki ≈ 2.5 nM) [2]. This makes Gramine particularly valuable for studies of vascular tone regulation where a partial or graded response is more physiologically relevant.

Metabolic Disease Drug Discovery: A Chemical Probe for Adiponectin Receptor Activation

As a confirmed adiponectin receptor agonist with defined potency at both AdipoR1 (IC50 = 4.2 µM) and AdipoR2 (IC50 = 3.2 µM) [1], Gramine serves as a critical chemical probe for investigating the AdipoR signaling pathway. Its activity at this target distinguishes it from most other simple indole alkaloids. Researchers in metabolic disease, endocrinology, and cardiovascular science can employ Gramine as a tool compound to validate AdipoR-mediated effects in cellular and in vivo models, leveraging its unique polypharmacological profile to dissect complex metabolic pathways.

Agricultural Chemistry: Lead Compound for Allelochemical Herbicide Development

Given its demonstrated status as the most phytotoxic indole alkaloid among those tested in C. vulgaris assays [1], Gramine represents a high-potential lead compound for the development of new, bio-based herbicides. Its natural occurrence in barley and established role in plant defense make it an attractive scaffold. Agricultural chemists can use Gramine to study the structure-activity relationships governing phytotoxicity and to design novel analogs with improved selectivity and potency for controlling specific weed species in cereal crops.

Medicinal Chemistry: A Versatile and Efficiently Synthesized Scaffold

Gramine's straightforward and high-yielding synthesis (up to 93.1% via optimized Lewis acid catalysis) [1] makes it an economically attractive and versatile scaffold for generating diverse compound libraries. Its 3-(dimethylaminomethyl)indole core is a key intermediate in the synthesis of a wide range of biologically active molecules, including tryptophan analogs, dopamine D2 receptor antagonists, and anti-malarial agents [2]. Its well-defined chemistry and commercial availability ensure that it remains a cornerstone starting material for medicinal chemistry programs focused on CNS, oncology, and infectious disease targets.

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